3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,4'-oxane]
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Overview
Description
3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,4’-oxane] is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . It is characterized by a spirocyclic structure, which includes a bicyclic hexane ring fused with an oxane ring through two oxygen atoms. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,4’-oxane] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an epoxide in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,4’-oxane] may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,4’-oxane] undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst; ambient temperature and pressure.
Substitution: Halogenated reagents; solvents like dichloromethane or acetonitrile.
Major Products
Scientific Research Applications
3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,4’-oxane] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,4’-oxane] involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,4’-dione]: Similar structure but with a dione functional group, leading to different reactivity and applications.
3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,4’-pyran]: Contains a pyran ring, which imparts different chemical properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-9-4-2-8(1)7-6(11-7)5-10-8/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRWTXTYJZZLHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3C(O3)CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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